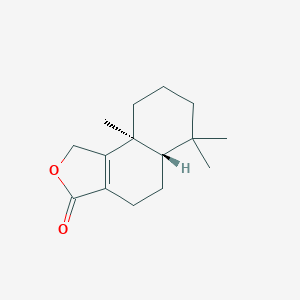
Confertifolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Confertifolin is a naphthofuran.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Confertifolin exhibits a range of biological activities that make it a subject of interest in pharmacological research. Key activities include:
- Antimicrobial Properties : this compound has demonstrated effectiveness against various pathogens, including bacteria and fungi. Studies indicate that it can inhibit the growth of Aedes aegypti, the mosquito vector for dengue fever, showcasing its potential in vector control strategies .
- Antioxidant Activity : This compound has been noted for its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, suggesting its use in treating inflammatory conditions .
Therapeutic Applications
The therapeutic potential of this compound is being explored across several domains:
- Cancer Treatment : Preliminary studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been observed, making it a candidate for further investigation in oncology .
- Cardiovascular Health : this compound's lipid-regulating properties suggest a role in managing hyperlipidemia and related cardiovascular conditions. The compound's mechanism may involve modulation of lipid metabolism .
- Neuroprotection : Emerging evidence points to this compound's neuroprotective effects, which could be beneficial in conditions such as neurodegeneration and stroke .
Antimicrobial Efficacy
A study conducted on the efficacy of this compound against Aedes aegypti larvae demonstrated significant larvicidal activity at low concentrations. This finding supports the potential use of this compound in integrated pest management strategies targeting mosquito populations .
Cancer Cell Apoptosis
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspase pathways, highlighting its potential as an adjunct therapy in cancer treatment regimens .
Lipid Regulation
Clinical trials assessing the impact of this compound on lipid profiles in patients with dyslipidemia have shown promising results. Participants exhibited significant reductions in total cholesterol and triglyceride levels after treatment with this compound extracts derived from Polygonum cuspidatum over an eight-week period .
Data Summary Table
Eigenschaften
CAS-Nummer |
1811-23-0 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
(5aS,9aS)-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one |
InChI |
InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)11-9-17-13(16)10(11)5-6-12(14)15/h12H,4-9H2,1-3H3/t12-,15+/m0/s1 |
InChI-Schlüssel |
ZERYGJQXPPRRCW-SWLSCSKDSA-N |
SMILES |
CC1(CCCC2(C1CCC3=C2COC3=O)C)C |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1CCC3=C2COC3=O)(C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC3=C2COC3=O)C)C |
Key on ui other cas no. |
1811-23-0 |
Synonyme |
6,6,9a-trimethyl-4,5,5a,6,7,8,9,9a-octahydronaphtho(1,2-c)furan-3 (1H)-one confertifolin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















